![molecular formula C14H23ClN2O3 B3335711 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353946-33-4](/img/structure/B3335711.png)
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
概要
説明
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclopropyl group, and a chloroacetyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Cyclopropylamine: Starting with cyclopropane, various reactions such as amination can be employed to introduce the amino group.
Acylation: The amino group on the cyclopropylamine can then be acylated using chloroacetyl chloride in the presence of a base like triethylamine.
Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative, potentially using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like DCC (Dicyclohexylcarbodiimide) to form the final ester product.
Industrial Production Methods
Industrial synthesis may involve similar steps but optimized for large-scale production, often utilizing flow chemistry techniques and automated reactors to enhance efficiency and yield. The key is to control reaction conditions like temperature, solvent choice, and time precisely to ensure high purity and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide to introduce new functionalities.
Reduction: It can also be reduced under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The chloroacetyl group can participate in substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
These reactions can lead to the formation of various derivatives with altered electronic and steric properties, potentially modifying the biological activity or stability of the compound.
科学的研究の応用
Chemistry
The compound is used as a building block in synthetic organic chemistry to create more complex molecules for drug development and materials science.
Biology
It may serve as a tool compound in biological studies to probe specific pathways or as a starting material for bioactive molecules.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of advanced materials, agrochemicals, or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. Generally, it can act by:
Binding to molecular targets: Such as enzymes or receptors, potentially inhibiting or activating biological pathways.
Pathways involved: Specific pathways would vary based on the target but could include metabolic processes, signal transduction, or gene expression modulation.
類似化合物との比較
Compared to other pyrrolidine derivatives, 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the cyclopropyl and chloroacetyl groups, which may enhance its reactivity and specificity.
Similar Compounds
Pyrrolidine derivatives: Such as pyrrolidine-1-carboxylic acid esters.
Cyclopropylamines: Compounds containing cyclopropylamine groups with various substituents.
Chloroacetyl derivatives: Compounds featuring the chloroacetyl moiety, used for their electrophilic properties.
特性
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYROOPAJLQDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120006 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-33-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


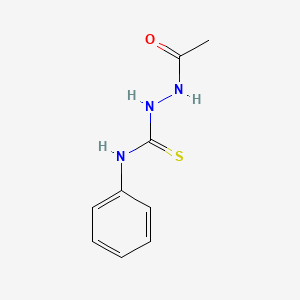
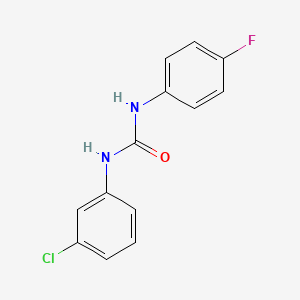
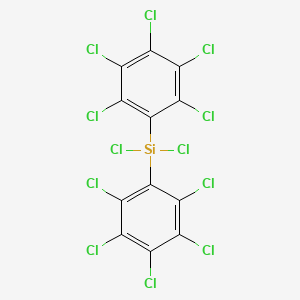
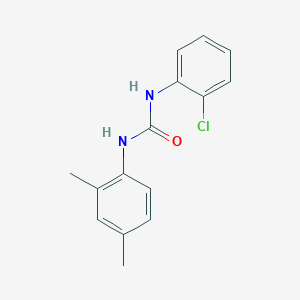
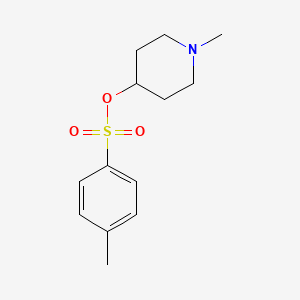
![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
![4,6-Dimethylbenzo[d]thiazole](/img/structure/B3335685.png)
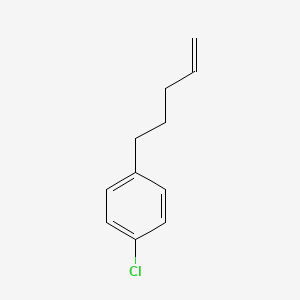
![1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3335695.png)
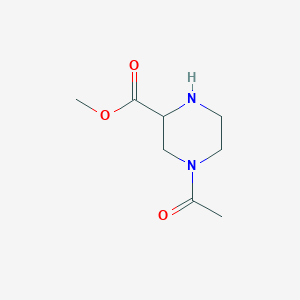
![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3335716.png)
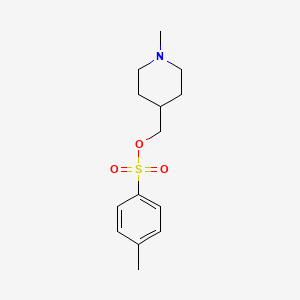
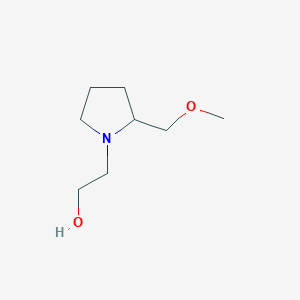
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B3335753.png)
